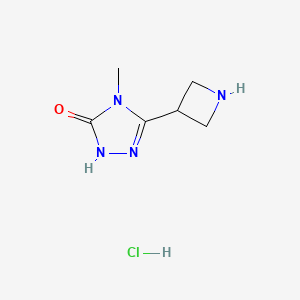

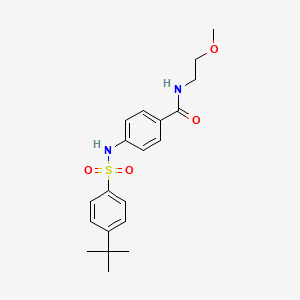

![molecular formula C19H20N2O5S2 B2639582 (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-93-2](/img/structure/B2639582.png)

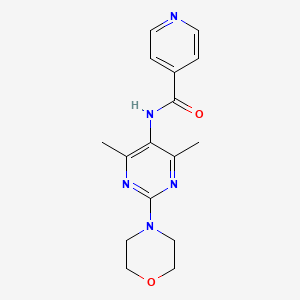

(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .

Chemical Reactions Analysis

Benzothiazoles are known to undergo a variety of chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structure

(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex molecule with several research studies focusing on its synthesis and molecular structure. For instance, the study by Tzeng et al. (1994) presented the synthesis of bioisosteric isomers of antiviral 9-benzylpurines, indicating the relevance of similar structures in antiviral research. They highlighted the use of the 3-methylsulfonyl group as a leaving group, replaced by various nucleophiles, and further cyclized to afford compounds with potential pharmacological applications (Tzeng, D.‐C. Wei, L. Hwang, M. Cheng, & Y. Wang, 1994).

Biological Activity and Potential Applications

Several studies have explored the biological activities and potential therapeutic applications of compounds structurally related to this compound. For instance, research on the synthesis and evaluation of similar compounds as in vivo radioligands for acetylcholinesterase (AChE) indicates the relevance of these compounds in neurodegenerative disease research and their potential as imaging agents in neurological disorders (Brown-Proctor, S. Snyder, P. Sherman, & M. Kilbourn, 1999). Moreover, the exploration of zinc phthalocyanine derivatives with Schiff base-substituted benzenesulfonamide groups suggests potential applications in photodynamic therapy, particularly for cancer treatment, highlighting the photosensitizing properties of such compounds (Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Photophysical and Photochemical Properties

Studies have also focused on the photophysical and photochemical properties of related compounds, which are crucial for applications in photodynamic therapy and imaging. The investigation of the spectroscopic, photophysical, and photochemical properties of such compounds can offer insights into their behavior under light exposure, which is critical for their function as photosensitizers in medical applications (Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Molecular Docking and Theoretical Studies

Moreover, some studies involve the theoretical investigation and molecular docking of similar sulfonamide compounds to explore their potential as drugs against various diseases, including COVID-19. These studies contribute to understanding the molecular interactions and binding affinities of these compounds with target proteins, thereby informing drug design and discovery processes (Fahim & Ismael, 2021).

Mécanisme D'action

Propriétés

IUPAC Name |

4-methoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S2/c1-25-11-10-21-16-9-8-15(28(3,23)24)12-17(16)27-19(21)20-18(22)13-4-6-14(26-2)7-5-13/h4-9,12H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITDBISRHWAMLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

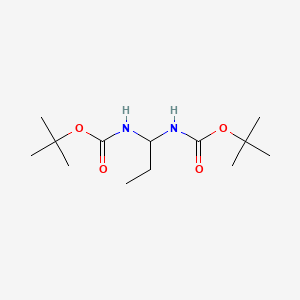

![rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride](/img/structure/B2639501.png)

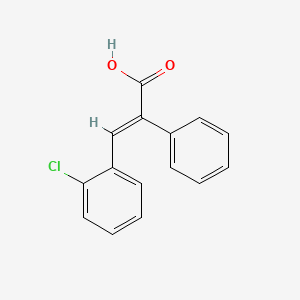

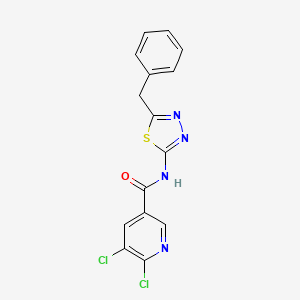

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one](/img/structure/B2639508.png)

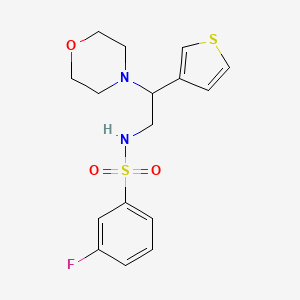

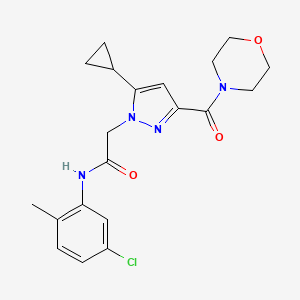

![(3Z)-1-benzyl-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2639518.png)

![3-benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2639519.png)

![Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2639522.png)